molecular formula C20H13Cl2N3OS2 B2927851 3-{5-[(3-Chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-2-[(4-chlorophenyl)sulfanyl]pyridine CAS No. 866143-91-1

3-{5-[(3-Chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-2-[(4-chlorophenyl)sulfanyl]pyridine

Cat. No.: B2927851
CAS No.: 866143-91-1
M. Wt: 446.36
InChI Key: MZNIUZGGAZCOQI-UHFFFAOYSA-N
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Description

3-{5-[(3-Chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-2-[(4-chlorophenyl)sulfanyl]pyridine is a heterocyclic compound with the molecular formula C₂₀H₁₃Cl₂N₃OS₂ and a molecular weight of 446.38 g/mol . It features a pyridine core substituted with two distinct sulfur-containing moieties: a 1,3,4-oxadiazole ring linked to a 3-chlorobenzyl group and a 4-chlorophenyl sulfanyl group. The compound is reported to have a purity of >90%, indicating robust synthetic and purification protocols .

Properties

IUPAC Name

2-[(3-chlorophenyl)methylsulfanyl]-5-[2-(4-chlorophenyl)sulfanylpyridin-3-yl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13Cl2N3OS2/c21-14-6-8-16(9-7-14)28-19-17(5-2-10-23-19)18-24-25-20(26-18)27-12-13-3-1-4-15(22)11-13/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZNIUZGGAZCOQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CSC2=NN=C(O2)C3=C(N=CC=C3)SC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13Cl2N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-{5-[(3-Chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-2-[(4-chlorophenyl)sulfanyl]pyridine is a novel derivative of the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on antibacterial, enzyme-inhibitory, and cytotoxic effects based on various studies.

Chemical Structure and Properties

  • Molecular Formula : C20H13Cl2N3OS2
  • Molecular Weight : 446.37 g/mol
  • CAS Number : Not specified in the provided data.

The structure features two sulfanyl groups and a pyridine ring, contributing to its potential pharmacological properties.

Antibacterial Activity

The antibacterial efficacy of this compound has been evaluated against several bacterial strains. The results indicate significant activity:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus9.00 ± 4.12 µM
Escherichia coli9.26 ± 2.76 µM
Bacillus subtilis9.12 ± 2.15 µM

These MIC values suggest that the compound exhibits comparable antibacterial potency to standard antibiotics like ciprofloxacin .

Enzyme Inhibition

The compound's ability to inhibit key enzymes was also assessed:

  • α-Glucosidase Inhibition : The compound demonstrated an IC50 value of 17.11 ± 0.02 µg/mL, outperforming acarbose (IC50 = 38.25 ± 0.12 µg/mL) in inhibiting this enzyme, which is crucial for managing type-2 diabetes mellitus .
  • Butyrylcholinesterase (BchE) and Lipoxygenase (LOX) : Further studies are needed to quantify the inhibition levels against these enzymes.

Cytotoxicity and Hemolytic Activity

Cytotoxicity assessments revealed moderate hemolytic activity at around 1.5%, indicating a favorable safety profile for potential therapeutic applications . The hemolytic activity was measured by incubating the compound with red blood cells and observing changes in absorbance.

Case Studies and Research Findings

Several studies have synthesized and evaluated derivatives of oxadiazoles including the target compound:

  • Synthesis and Screening : A study synthesized various S-substituted derivatives of oxadiazoles, including the target compound, evaluating their antimicrobial and hemolytic activities . Most derivatives were found to exhibit significant antibacterial activity against selected microbial strains.
  • Pharmacological Evaluation : Another investigation focused on the pharmacological properties of compounds containing oxadiazole moieties, highlighting their utility in treating infections due to their broad-spectrum antibacterial properties .
  • Mechanism of Action : The mechanism by which these compounds exert their biological effects remains an area of active research. Their structural features allow for enhanced interactions with biological targets, potentially leading to improved therapeutic outcomes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with 1,3,4-Oxadiazole Moieties

Several analogs share the 1,3,4-oxadiazole scaffold but differ in substituents and biological activity:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Biological Activity Notes Reference
Target Compound C₂₀H₁₃Cl₂N₃OS₂ 446.38 3-Chlorobenzyl, 4-chlorophenyl Not reported Purity >90%
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(3-methylphenyl)propanamide (7c) C₁₆H₁₇N₅O₂S₂ 375 Thiazole, methylphenyl 134–136 Urease inhibition (moderate)
3-{[5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(5-methyl-1,3-thiazol-2-yl)propanamide (8h) C₁₅H₁₃N₅O₄S₂ 407.42 3-Nitrophenyl, methylthiazole 158–159 Alkaline phosphatase testing*
3-[(5-{1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]-N-benzylpropanamide (7n) C₂₃H₂₅ClN₄O₄S₂ 533.06 Piperidinyl, benzyl Not reported Hemolytic potential (low toxicity)

Notes:

  • Steric bulk : The pyridine core in the target compound may reduce steric hindrance compared to piperidine-containing analogs (e.g., 7n), favoring interactions with flat binding sites .

Compounds with Alternative Heterocyclic Cores

Replacing the 1,3,4-oxadiazole with triazole or thiadiazole rings alters physicochemical and biological properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Key Substituents Application Notes Reference
3-{5-[(3-Chlorobenzyl)sulfanyl]-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl}pyridine C₂₁H₁₈ClN₅OS 423.92 1,2,4-Triazole Ethoxyphenyl, pyridine Agricultural growth promotion
3-({5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-phenylpyrrolidine-2,5-dione C₁₉H₁₄ClN₃O₂S₃ 447.98 Thiadiazole Pyrrolidinedione Not reported

Notes:

  • Triazole derivatives (e.g., ) exhibit plant growth-promoting activity, suggesting that the target compound’s oxadiazole core may prioritize different biological pathways.
  • Thiadiazole analogs (e.g., ) have higher sulfur content, which could enhance metal-binding capacity compared to the target compound.

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